

Spectroscopic Analysis of 4-Methoxy-2-butanol: A Technical Guide

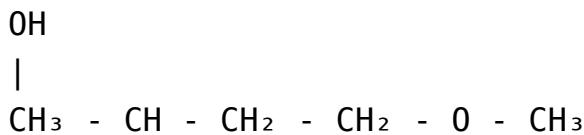
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-2-butanol

Cat. No.: B1600777

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of **4-Methoxy-2-butanol** (CAS No. 41223-27-2). Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive set of predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Standard experimental protocols for acquiring such data are also detailed to guide researchers in their own analytical work. The information is intended to support identification, characterization, and quality control efforts in research and development settings.

Chemical Structure

IUPAC Name: 4-methoxybutan-2-ol Molecular Formula: C₅H₁₂O₂ Molecular Weight: 104.15 g/mol Chemical Structure:

Predicted Spectroscopic Data

The following data has been predicted based on established principles of spectroscopic theory and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **4-Methoxy-2-butanol** Solvent: CDCl_3 , Reference: TMS (0.00 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.85	m	1H	CH-OH (C2-H)
~3.45	t	2H	CH ₂ -O (C4-H)
~3.35	s	3H	O-CH ₃
~1.70	m	1H	CH ₂ (C3-H _a)
~1.55	m	1H	CH ₂ (C3-H _e)
~1.20	d	3H	CH-CH ₃ (C1-H)
(Broad)	s	1H	OH

Table 2: Predicted ^{13}C NMR Data for **4-Methoxy-2-butanol** Solvent: CDCl_3

Chemical Shift (δ) ppm	Carbon Assignment
~72.5	C4
~68.0	C2
~59.0	O-CH ₃
~40.0	C3
~23.5	C1

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4-Methoxy-2-butanol**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3600-3200	Strong, Broad	O-H Stretch (Alcohol)
2960-2850	Strong	C-H Stretch (Alkyl)
1470-1430	Medium	C-H Bend (Alkyl)
1120-1050	Strong	C-O Stretch (Ether & Secondary Alcohol)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **4-Methoxy-2-butanol** Ionization
Method: Electron Ionization (EI)

m/z	Predicted Fragment Ion	Notes
104	[C ₅ H ₁₂ O ₂] ⁺	Molecular Ion (M ⁺) - Likely low abundance.
89	[M - CH ₃] ⁺	Loss of a methyl group.
73	[M - OCH ₃] ⁺	Loss of a methoxy group.
59	[CH ₃ -O-CH ₂] ⁺	Alpha-cleavage product.
45	[CH(OH)CH ₃] ⁺	Alpha-cleavage product, often a base peak for 2-alkanols.

Experimental Protocols

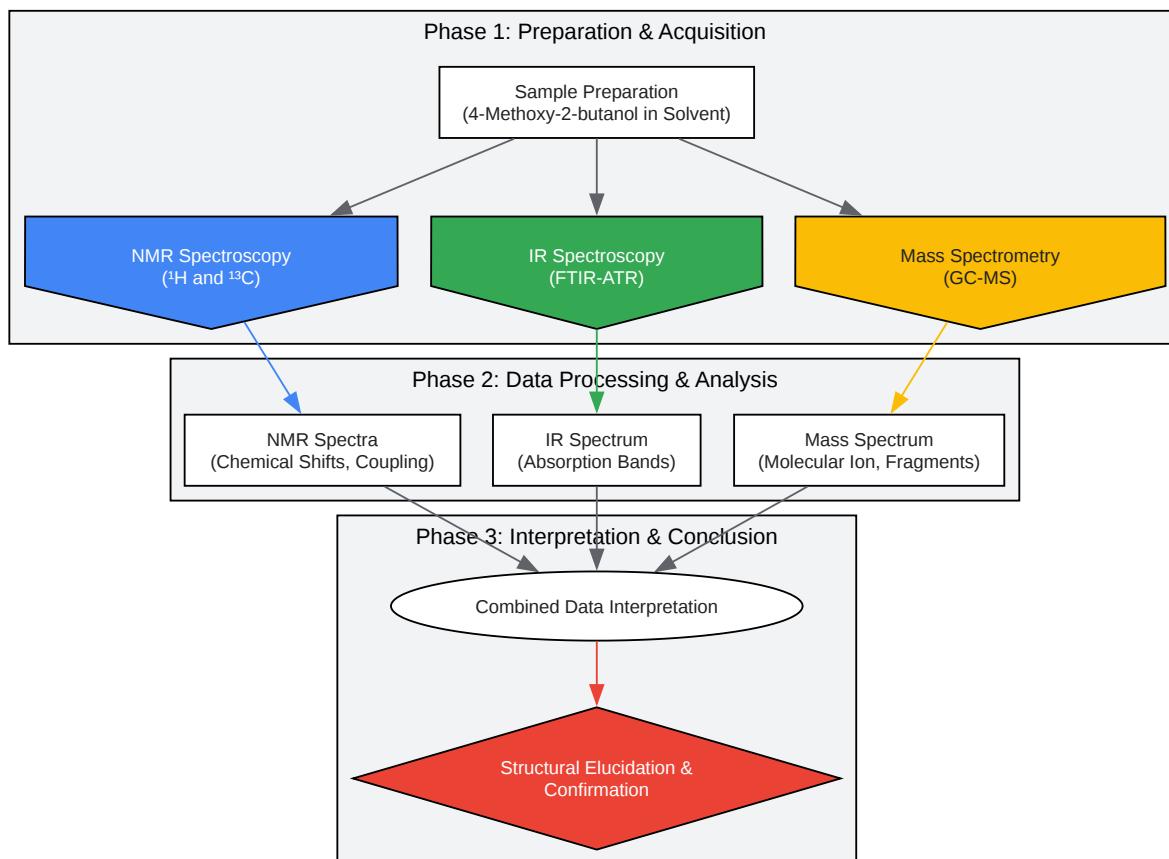
The following sections describe standard methodologies for the acquisition of spectroscopic data for a liquid sample such as **4-Methoxy-2-butanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of **4-Methoxy-2-butanol** would be dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). Both ^1H and ^{13}C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher. For ^1H NMR, a sufficient number of scans would be averaged to obtain a high signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence would be used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy


The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A single drop of neat **4-Methoxy-2-butanol** would be placed directly onto the ATR crystal (typically diamond or germanium). The spectrum would be recorded over a range of 4000 to 400 cm^{-1} . A background spectrum of the clean ATR crystal would be taken prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral data would be acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system. A dilute solution of **4-Methoxy-2-butanol** in a volatile solvent (e.g., dichloromethane or methanol) would be injected into the GC inlet. The sample would be vaporized and separated from the solvent on a capillary column (e.g., a 30 m DB-5 column). The separated compound would then enter the mass spectrometer, where it would be ionized using a standard Electron Ionization (EI) source at 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range, for instance, from 35 to 200 amu, to detect the molecular ion and resulting fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Methoxy-2-butanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Methoxy-2-butanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1600777#spectroscopic-data-of-4-methoxy-2-butanol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com